
N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this triazine ring are a morpholino group, a phenyl group, and a 3,5-dimethylphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors for the phenyl, morpholino, and triazine groups. The exact synthesis process would depend on the specific reactions used to form the bonds between these groups. Unfortunately, without more specific information or research articles on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, which is aromatic, would likely contribute to the compound’s stability. The morpholino group could potentially add some flexibility to the molecule, while the phenyl and 3,5-dimethylphenyl groups could contribute to its overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The triazine ring is generally quite stable, but can participate in reactions under certain conditions . The morpholino group might also be involved in reactions, particularly if it is protonated or deprotonated. The phenyl and 3,5-dimethylphenyl groups are generally quite stable, but could potentially participate in reactions involving electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, charge distribution, and the presence of polar or nonpolar groups would influence properties like its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthetic Chemistry and Material Science
Synthesis of 1,3,5-Triazine Derivatives
1,3,5-triazine derivatives, including those with morpholine groups, have been synthesized for various applications. These compounds, through their functional groups, offer avenues for creating new materials with potential uses in coatings, adhesives, and as intermediates in organic synthesis Zhang Li-hu, 2014.
Novel Polyamides with 1,3,5-Triazine Moieties
Research has focused on developing thermally stable and organosoluble aromatic polyamides incorporating phenyl-1,3,5-triazine units. These materials are noted for their high thermal stability and potential applications in high-performance polymers Guipeng Yu et al., 2012.
Environmental and Biological Applications
Pesticide Removal from Wastewater
Compounds structurally similar to the triazine derivatives have been studied for their ability to adsorb pesticides from wastewater, highlighting their potential in environmental cleanup efforts Stéphanie Boudesocque et al., 2008.
Larvicidal Activity
Some triazine derivatives have shown significant larvicidal activities, suggesting their potential use in controlling mosquito populations and, by extension, mosquito-borne diseases S. Gorle et al., 2016.
Sensor Technologies
Phosphorescent Sensors for Nitric Oxide
Rhenium(I) polypyridine complexes functionalized with diaminoaromatic moieties have been explored as phosphorescent sensors for nitric oxide, indicating the versatility of triazine and similar structures in sensor technology Alex Wing-Tat Choi et al., 2013.
将来の方向性
特性
IUPAC Name |
2-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O.ClH/c1-15-12-16(2)14-18(13-15)23-20-24-19(22-17-6-4-3-5-7-17)25-21(26-20)27-8-10-28-11-9-27;/h3-7,12-14H,8-11H2,1-2H3,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJIOZFZRVJDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3,5-dimethylphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

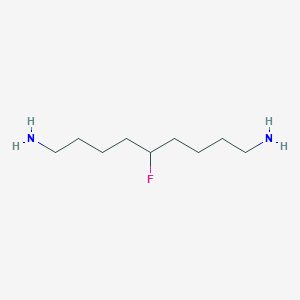
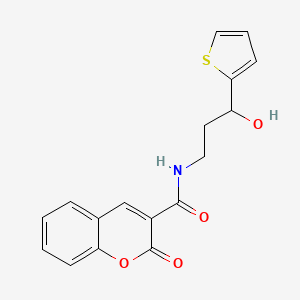
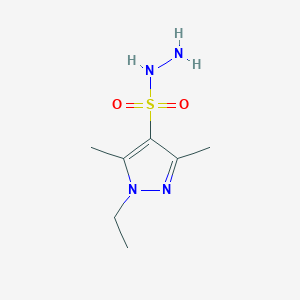
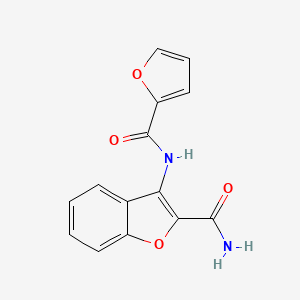
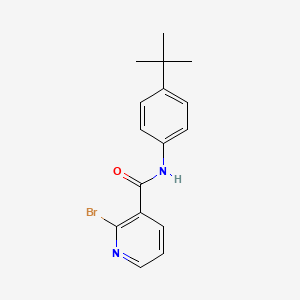
![3-Methoxy-4-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B2812848.png)
![2-(1-Benzylindol-3-yl)sulfanyl-1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2812849.png)
![1,4-Bis[(4-chlorophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B2812850.png)
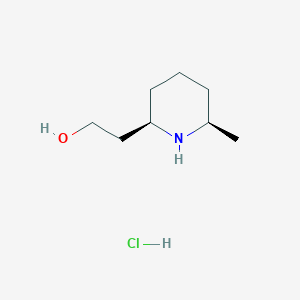
![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2812855.png)
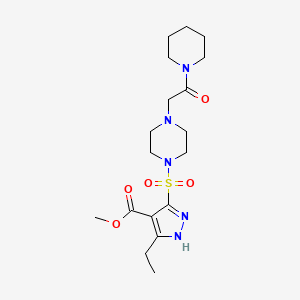
![1-[4-(tert-Butyl)phenyl]cyclobutanecarbonitrile](/img/structure/B2812857.png)
![6-Chloro-2-fluoro-N-[1-(4-methoxy-1-methylpyrazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2812861.png)
![6-[(3,4-Dichlorophenyl)methyl]-3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2812863.png)